molecular formula C7H13F2NO2 B2786923 tert-Butyl (2,2-difluoroethyl)carbamate CAS No. 1204333-50-5

tert-Butyl (2,2-difluoroethyl)carbamate

Cat. No.: B2786923
CAS No.: 1204333-50-5
M. Wt: 181.183
InChI Key: VQTOBQFJNNYMPX-UHFFFAOYSA-N
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Description

“tert-Butyl (2,2-difluoroethyl)carbamate” is a chemical compound with the molecular formula C9H16F2N2O3 . It is also known by its IUPAC name "tert-butyl (2- ((2,2-difluoroethyl)amino)-2-oxoethyl)carbamate" .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds. There are 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carbamates in general are known to undergo a variety of reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols .

Properties

IUPAC Name

tert-butyl N-(2,2-difluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTOBQFJNNYMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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